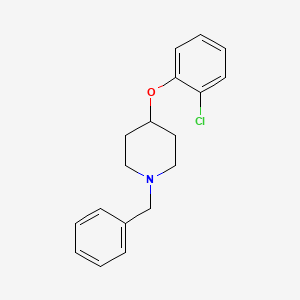
1-苄基-4-(2-氯苯氧基)哌啶
描述
“1-Benzyl-4-(2-chlorophenoxy)piperidine” is a chemical compound with the molecular formula C18H20ClNO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(2-chlorophenoxy)piperidine” can be represented by the linear formula C18H20ClNO . The InChI key for this compound is BSFOBRFGIFRVCP-UHFFFAOYSA-N .
作用机制
The mechanism of action of 1-benzyl-4-(2-chlorophenoxy)piperidine is not fully understood. It is thought to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO enzymes, this compound may reduce the breakdown of these neurotransmitters, which could lead to increased levels in the brain and potentially provide neuroprotective effects.
Biochemical and Physiological Effects
1-Benzyl-4-(2-chlorophenoxy)piperidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have neuroprotective effects. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to have the potential to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
1-Benzyl-4-(2-chlorophenoxy)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is important to note that this compound has not been approved for use in humans, and its effects on humans are not well understood.
未来方向
There are several potential future directions for the study of 1-benzyl-4-(2-chlorophenoxy)piperidine. These include further research into its potential use in the treatment of neurodegenerative diseases, as well as further research into its potential to inhibit the growth of certain cancer cells. In addition, further research into its potential anti-inflammatory, antioxidant, and cardiovascular effects could be beneficial. Finally, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications.
科学研究应用
胆碱酯酶抑制
1-苄基-4-(2-氯苯氧基)哌啶: 衍生物以其抑制胆碱酯酶受体的作用而闻名。这在阿尔茨海默病的背景下尤其重要,其中苄基-哌啶基团对于成功抑制至关重要。 这些化合物与 AChE 酶的催化位点结合良好,与 Trp84、Trp279、Phe330 和 Phe331 等关键氨基酸相互作用 .
抗疟活性
哌啶衍生物已被合成并评估其对疟疾的疗效。具有 1,4-二取代哌啶结构的化合物已显示出对氯喹敏感和氯喹抗性菌株的恶性疟原虫有希望的结果。 这些发现表明在开发新的抗疟药物方面具有潜在的应用 .
螺环化合物的合成
该化合物用作合成螺环呋喃吡啶的构建块。 这些化合物作为卤代哌啶醇敏感的 σ 受体配体而受到关注,这与治疗精神分裂症和其他精神疾病有关 .
配体浓度研究
1-苄基-4-(2-氯苯氧基)哌啶已用于研究以确定连接到环氧活化的 Sepharose 6B 的配体浓度。 此应用在生物化学研究中至关重要,用于了解配体-受体相互作用 .
药理学应用
哌啶衍生物,包括 1-苄基-4-(2-氯苯氧基)哌啶,存在于二十多种药物类别中。 它们在制药行业发挥着重要作用,是合成各种药物化合物的不可或缺的组成部分 .
有机合成方法
开发快速且经济高效的合成取代哌啶的方法,如 1-苄基-4-(2-氯苯氧基)哌啶,是现代有机化学中的重要任务。 该化合物参与各种分子内和分子间反应,导致形成不同的哌啶衍生物 .
安全和危害
The safety information for “1-Benzyl-4-(2-chlorophenoxy)piperidine” indicates that it is classified under GHS07 and GHS09. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H400 (very toxic to aquatic life). Precautionary measures include avoiding release to the environment and using personal protective equipment .
属性
IUPAC Name |
1-benzyl-4-(2-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-4-5-9-18(17)21-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBNRKJHBOAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694721 | |
| Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900512-07-4 | |
| Record name | 4-(2-Chlorophenoxy)-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


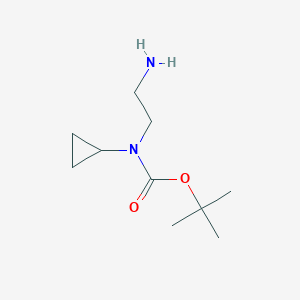
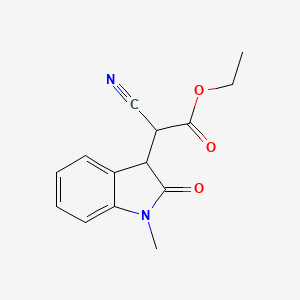
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
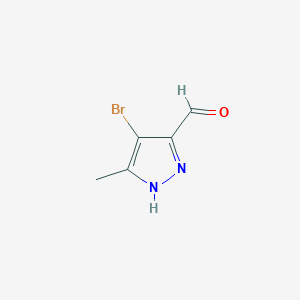

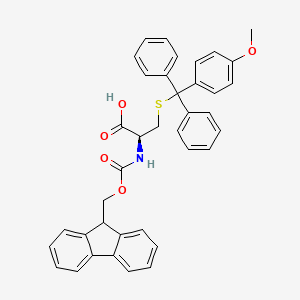
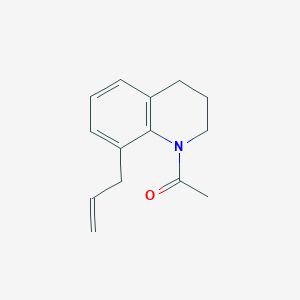
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)